Mirtazapine-d3 N-Oxide

Description

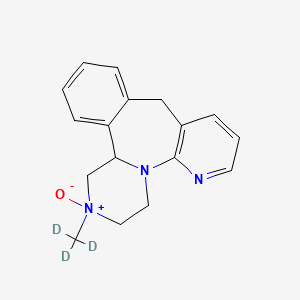

Structure

3D Structure

Properties

IUPAC Name |

5-oxido-5-(trideuteriomethyl)-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-20(21)10-9-19-16(12-20)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)19/h2-8,16H,9-12H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFCUVMEBFTFQJ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Mirtazapine-d3 N-Oxide: Synthesis, Metabolism, and Bioanalytical Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopically Labeled Metabolites in Pharmaceutical Research

In the landscape of modern drug development and metabolic research, stable isotopically labeled compounds are indispensable tools. Mirtazapine, a tetracyclic antidepressant, undergoes extensive metabolism in vivo, forming several metabolites, including Mirtazapine N-Oxide.[1] The deuterated analog, Mirtazapine-d3 N-Oxide, serves as a critical internal standard for highly sensitive and specific bioanalytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The incorporation of deuterium atoms provides a distinct mass shift without significantly altering the physicochemical properties of the molecule, enabling precise quantification in complex biological matrices. This guide provides a comprehensive technical overview of Mirtazapine-d3 N-Oxide, encompassing its synthesis, metabolic fate, and a detailed protocol for its quantification.

Physicochemical Properties

Mirtazapine-d3 N-Oxide is the N-oxidized metabolite of Mirtazapine-d3, a deuterated isotopologue of the parent drug Mirtazapine. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 1,2,3,4,10,14b-Hexahydro-2-(methyl-d3)-pyrazino[2,1-a]pyrido[2,3-c][4]benzazepine 2-Oxide | Pharmaffiliates |

| CAS Number | 1219155-54-0 | Pharmaffiliates |

| Molecular Formula | C₁₇H₁₆D₃N₃O | Pharmaffiliates |

| Molecular Weight | 284.37 g/mol | Pharmaffiliates |

| Appearance | White to Off-White Solid | CymitQuimica |

| Solubility | Soluble in Methanol | [5] |

| Storage | 2-8°C Refrigerator | Pharmaffiliates |

Synthesis and Isotopic Labeling

The synthesis of Mirtazapine-d3 N-Oxide is a multi-step process that first involves the preparation of deuterated Mirtazapine (Mirtazapine-d3), followed by its oxidation.

Part 1: Synthesis of Mirtazapine-d3

The synthesis of Mirtazapine typically involves a seven-step reaction sequence.[6] To introduce the deuterium label at the N-methyl position, a deuterated methylating agent is used in the appropriate step of the synthesis. For instance, a common route involves the use of deuterated methyl iodide (CD₃I) or a similar reagent to introduce the trideuteromethyl group.

Part 2: Oxidation to Mirtazapine-d3 N-Oxide

The final step to yield Mirtazapine-d3 N-Oxide is the oxidation of the tertiary amine in the piperazine ring of Mirtazapine-d3. A well-established method for the N-oxidation of Mirtazapine involves the use of a peroxy acid, such as peracetic acid.[7]

Experimental Protocol: Synthesis of Mirtazapine N-Oxide (as a proxy for Mirtazapine-d3 N-Oxide)

This protocol is adapted from the synthesis of the non-deuterated Mirtazapine N-Oxide and is expected to be directly applicable to the deuterated analog.[7]

-

Dissolution: Dissolve Mirtazapine-d3 in a suitable organic solvent, such as methylene chloride.

-

Cooling: Cool the solution in an ice bath to 5-10 °C.

-

Addition of Oxidizing Agent: Slowly add a solution of peracetic acid (e.g., 30% w/w) dropwise to the cooled Mirtazapine-d3 solution over a period of approximately 20 minutes, maintaining the temperature between 5-10 °C.

-

Reaction: Stir the reaction mixture at 5-10 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 4 hours.

-

Work-up: Wash the reaction mixture with water to remove excess acid.

-

Isolation: Evaporate the organic solvent. Add a non-polar solvent, such as diisopropyl ether, to the residue to precipitate the Mirtazapine-d3 N-Oxide.

-

Purification: Filter the solid product, wash with the non-polar solvent, and dry to yield the final product.

Metabolic Pathway and Pharmacological Relevance

Mirtazapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The major biotransformation pathways are demethylation, hydroxylation, and N-oxidation.[8]

Formation of Mirtazapine N-Oxide

The formation of Mirtazapine N-Oxide is catalyzed by CYP3A4 and CYP1A2 enzymes.[5] This metabolic step involves the direct oxidation of the nitrogen atom in the piperazine ring.

Caption: Metabolic pathway of Mirtazapine-d3 to Mirtazapine-d3 N-Oxide.

Pharmacological Activity of Mirtazapine N-Oxide

While Mirtazapine itself is a potent antagonist at central presynaptic α2-adrenergic receptors and serotonin 5-HT2 and 5-HT3 receptors, its metabolites, including the N-oxide, are generally considered to have significantly less pharmacological activity.[8][9] The primary role of Mirtazapine N-Oxide in research is therefore not as a pharmacologically active agent but as a biomarker of Mirtazapine metabolism and as a crucial internal standard for bioanalytical studies.

Bioanalytical Quantification by LC-MS/MS

The use of a stable isotope-labeled internal standard like Mirtazapine-d3 N-Oxide is the gold standard for quantitative bioanalysis, as it effectively corrects for variability in sample preparation and matrix effects during mass spectrometric detection.[3][10]

Experimental Protocol: Quantification of Mirtazapine and its Metabolites in Human Plasma

This protocol is a representative workflow for the analysis of Mirtazapine and its metabolites, including the N-oxide, using Mirtazapine-d3 as an internal standard. The same principles apply when using Mirtazapine-d3 N-Oxide as an internal standard for the quantification of Mirtazapine N-Oxide.

Sample Preparation (Protein Precipitation)

-

Aliquoting: To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard solution (Mirtazapine-d3 in methanol).

-

Precipitation: Add 600 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortexing: Vortex the mixture for 1 minute.

-

Centrifugation: Centrifuge the samples at 15,000 g for 5 minutes at 4°C.[11]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.[12]

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | ZORBAX Eclipse Plus C18 (50.0 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid and 10 mmol/L ammonium acetate in water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| MS System | SCIEX API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Mirtazapine: 266.3 → 195.1; Mirtazapine-d3: 268.7 → 195.4 |

| Collision Energy | Mirtazapine: 32 V; Mirtazapine-d3: 32 V |

| Declustering Potential | Mirtazapine: 80 V; Mirtazapine-d3: 80 V |

(The MRM transition for Mirtazapine-d3 N-Oxide would be predicted based on its precursor ion mass [M+H]⁺ of approximately 288.4 and a characteristic product ion.)

Caption: A typical bioanalytical workflow for the quantification of Mirtazapine N-Oxide.

Conclusion

Mirtazapine-d3 N-Oxide is a vital tool for researchers in drug metabolism and pharmacokinetics. Its synthesis, while requiring careful execution of deuteration and oxidation steps, provides an invaluable internal standard for accurate bioanalysis. Understanding its formation through hepatic metabolism and its limited pharmacological activity allows for its precise application in research settings. The detailed LC-MS/MS methodology presented here offers a robust framework for the quantification of Mirtazapine and its metabolites, underscoring the importance of isotopically labeled standards in generating reliable and reproducible data in drug development.

References

-

Synthesis of antidepressant-mirtazapine. ResearchGate. Available at: [Link].

- CN103509020A - Synthetic method of mirtazapine - Google Patents.

-

Cell Model of Depression: Reduction of Cell Stress with Mirtazapine. MDPI. Available at: [Link].

-

Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma. Scirp.org. Available at: [Link].

-

Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma. ResearchGate. Available at: [Link].

-

(PDF) Synthesis of potential related substances of mirtazapine. ResearchGate. Available at: [Link].

-

Design of mirtazapine solid dispersion with different carriers' systems: optimization, in vitro evaluation, and bioavailability assessment. PubMed Central. Available at: [Link].

-

Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. CUNY Academic Works. Available at: [Link].

-

DESCRIPTION REMERON® (mirtazapine) Tablets are an orally administered drug. Mirtazapine has a tetracyclic chemical structure an - accessdata.fda.gov. Available at: [Link].

-

Metabolism of the Antidepressant Mirtazapine in Vitro: Contribution of Cytochromes P-450 1A2, 2D6, and 3A4. DOI. Available at: [Link].

-

High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring. PubMed Central. Available at: [Link].

-

MRM transitions and conditions for tested benzodiazepines and the deuterated analogues. ResearchGate. Available at: [Link].

-

Preparation, in vitro and ex-vivo Evaluation of Mirtazapine Nanosuspension and Nanoparticles Incorporated in Orodispersible Tablets. ResearchGate. Available at: [Link].

-

Pharmacokinetics of mirtazapine and its main metabolites after single intravenous and oral administrations in rats at two dose rates. PMC - PubMed Central. Available at: [Link].

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link].

-

Mirtazapine - Wikipedia. Available at: [Link].

-

21-208 Remeron Clinical Pharmacology Biopharmaceutics Review - accessdata.fda.gov. Available at: [Link].

-

Mirtazapine | C17H19N3 | CID 4205 - PubChem. NIH. Available at: [Link].

-

Preparation and In-Vitro Evaluation of Mirtazapine Oral Films | Open Access Journals. Available at: [Link].

-

Therapeutic drug monitoring of mirtazapine, desmethylmirtazapine, 8-hydroxymirtazapine, and mirtazapine-N-oxide by enantioselective HPLC with fluorescence detection. PubMed. Available at: [Link].

-

(PDF) Pharmacokinetics of mirtazapine and its main metabolites after single intravenous and oral administrations in rats at two dose rates. ResearchGate. Available at: [Link].

-

The Value of Deuterated Internal Standards. KCAS Bio. Available at: [Link].

-

Mirtazapine Pharmacology and Its Analytical Methods. Journal of Chemical, Biological and Medicinal Sciences. Available at: [Link].

-

In-Vitro Modified QuEChERS Based Analytical Method for Simultaneous Detection of Antidepressant Drugs from Biological Matrices Using LC-MS/MS. Biointerface Research in Applied Chemistry. Available at: [Link].

-

Mirtazapine Tablets Type of Posting Notice of Intent to Revise Posting Date 16-Dec-2022 Targeted Official Date To Be Determined. USP-NF. Available at: [Link].

-

Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. PubMed. Available at: [Link].

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. Available at: [Link].

-

Acoustic Ejection Mass Spectrometry (AEMS) / Differential Ion Mobility for Ultra-High Throughput Mass Spectrometry. SCIEX. Available at: [Link].

Sources

- 1. Mirtazapine | C17H19N3 | CID 4205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. CN103509020A - Synthetic method of mirtazapine - Google Patents [patents.google.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 11. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academicworks.cuny.edu [academicworks.cuny.edu]

A Comprehensive Technical Guide to Mirtazapine-d3 N-Oxide (CAS No. 1219155-54-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Mirtazapine-d3 N-Oxide, a deuterated metabolite of the tetracyclic antidepressant Mirtazapine. The document will cover its chemical identity, including its definitive CAS number, and delve into its significance and application as an internal standard in bioanalytical studies. A proposed synthesis pathway, detailed physicochemical properties, and a representative experimental protocol for its use in quantitative analysis are presented. This guide is intended to serve as a vital resource for researchers engaged in pharmacokinetic, drug metabolism, and clinical toxicology studies involving Mirtazapine.

Introduction: The Significance of Mirtazapine and its Labeled Metabolites

Mirtazapine is a widely prescribed atypical antidepressant used in the management of major depressive disorder.[1] Its therapeutic action is primarily attributed to its antagonist activity at central presynaptic α2-adrenergic receptors, which results in an increased release of norepinephrine and serotonin.[1] Mirtazapine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2D6, and CYP3A4.[2][3] This biotransformation leads to the formation of several metabolites, one of which is Mirtazapine N-Oxide.[2][4]

The study of drug metabolism and pharmacokinetics is fundamental to drug development and clinical pharmacology. Accurate quantification of parent drugs and their metabolites in biological matrices is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Stable isotope-labeled internal standards are indispensable tools in quantitative bioanalysis, particularly in mass spectrometry-based methods such as liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium atoms into a molecule results in a compound that is chemically identical to the endogenous analyte but has a higher molecular weight. This mass difference allows for its clear differentiation in a mass spectrometer, enabling precise and accurate quantification of the target analyte by correcting for variability in sample preparation and instrument response.

Mirtazapine-d3 N-Oxide, as a deuterated analog of a key Mirtazapine metabolite, serves as an ideal internal standard for the quantification of Mirtazapine N-Oxide in various biological samples.

Physicochemical Properties and Identification

A clear and unambiguous identification of a chemical entity is paramount in scientific research. The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, ensuring its precise identification in literature and databases.

| Property | Value | Source |

| Chemical Name | Mirtazapine-d3 N-Oxide | [5] |

| Synonyms | 1,2,3,4,10,14b-Hexahydro-2-(methyl-d3)-pyrazino[2,1-a]pyrido[2,3-c][1]benzazepine 2-Oxide | [5] |

| CAS Number | 1219155-54-0 | [5] |

| Molecular Formula | C₁₇H₁₆D₃N₃O | [5] |

| Molecular Weight | 284.37 g/mol | [5] |

| Appearance | White to Off-White Solid (presumed) | Inferred |

| Storage | 2-8°C Refrigerator | [5] |

Synthesis and Characterization

Proposed Synthesis of Mirtazapine-d3 N-Oxide

The synthesis of Mirtazapine N-Oxide has been described via the oxidation of Mirtazapine using an oxidizing agent such as peracetic acid.[6][7] To synthesize the deuterated analog, the starting material would be Mirtazapine-d3.

Step 1: Synthesis of Mirtazapine-d3

The deuterium atoms are introduced at the N-methyl group of Mirtazapine. This can be achieved by using a deuterated methylating agent, such as iodomethane-d3 (CD₃I), in the final step of a known Mirtazapine synthesis.

Step 2: Oxidation to Mirtazapine-d3 N-Oxide

Mirtazapine-d3 is then oxidized to form Mirtazapine-d3 N-Oxide. A common method for N-oxidation of tertiary amines is the use of a peroxy acid, like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, in an inert solvent such as dichloromethane (DCM).[6][7]

Caption: Proposed synthesis of Mirtazapine-d3 N-Oxide via oxidation.

Characterization

The synthesized Mirtazapine-d3 N-Oxide would be characterized using a suite of analytical techniques to confirm its identity and purity:

-

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of three deuterium atoms. The expected [M+H]⁺ ion would be at m/z 285.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the absence of the N-methyl proton signal, confirming deuteration. ¹³C NMR would show a characteristic triplet for the deuterated methyl carbon due to C-D coupling.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Application in Bioanalytical Methods

The primary application of Mirtazapine-d3 N-Oxide is as an internal standard for the accurate quantification of Mirtazapine N-Oxide in biological matrices such as plasma, urine, and tissue homogenates.

The Principle of Stable Isotope Dilution Analysis

Stable isotope dilution analysis coupled with mass spectrometry is the gold standard for quantitative bioanalysis. The methodology involves adding a known amount of the stable isotope-labeled internal standard (Mirtazapine-d3 N-Oxide) to the biological sample containing the analyte of interest (Mirtazapine N-Oxide). The sample is then processed (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences. During LC-MS analysis, the analyte and the internal standard co-elute but are distinguished by their different masses. The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the concentration of the analyte in the original sample. This method effectively compensates for any loss of analyte during sample preparation and for variations in instrument response.

Caption: General workflow for bioanalytical quantification using an internal standard.

Representative Experimental Protocol: Quantification of Mirtazapine N-Oxide in Human Plasma

The following is a representative, detailed protocol illustrating the use of Mirtazapine-d3 N-Oxide as an internal standard.

1. Preparation of Standards and Quality Controls (QCs):

- Prepare stock solutions of Mirtazapine N-Oxide and Mirtazapine-d3 N-Oxide in methanol (e.g., 1 mg/mL).

- Prepare a series of working standard solutions of Mirtazapine N-Oxide by serial dilution of the stock solution with methanol:water (1:1).

- Prepare a working internal standard solution of Mirtazapine-d3 N-Oxide (e.g., 100 ng/mL) in methanol.

- Prepare calibration standards and QCs by spiking blank human plasma with the appropriate working standard solutions.

2. Sample Preparation (Solid-Phase Extraction):

- To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (Mirtazapine-d3 N-Oxide).

- Vortex mix for 10 seconds.

- Add 200 µL of 4% phosphoric acid in water and vortex.

- Condition a mixed-mode solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.

- Load the pre-treated plasma sample onto the SPE cartridge.

- Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.0) followed by 1 mL of methanol.

- Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

- LC System: A suitable UHPLC system.

- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

- MRM Transitions:

- Mirtazapine N-Oxide: Q1 (e.g., m/z 282.2) -> Q3 (e.g., a specific product ion).

- Mirtazapine-d3 N-Oxide: Q1 (e.g., m/z 285.2) -> Q3 (e.g., the corresponding product ion).

4. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of Mirtazapine N-Oxide to Mirtazapine-d3 N-Oxide against the nominal concentration of the calibration standards.

- Determine the concentration of Mirtazapine N-Oxide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Mirtazapine-d3 N-Oxide, with the CAS number 1219155-54-0, is a critical analytical tool for researchers in pharmacology and drug development.[5] Its use as an internal standard in LC-MS-based bioanalytical methods ensures the generation of highly accurate and precise data for the quantification of Mirtazapine N-Oxide. This technical guide provides a comprehensive overview of its identification, synthesis, and application, serving as a valuable resource for the scientific community. The methodologies described herein are foundational for robust pharmacokinetic and metabolic studies of Mirtazapine, ultimately contributing to a better understanding of its clinical pharmacology.

References

-

U.S. Food and Drug Administration. REMERON® (mirtazapine) Tablets Label. Available at: [Link]

-

Sharma, T., et al. (2023). Mirtazapine. In: StatPearls [Internet]. StatPearls Publishing. Available at: [Link]

-

Teva Canada Limited. (2013). Product Monograph - Novo-Mirtazapine. Available at: [Link]

- Orozco-Solís, R., et al. (2016). Pharmacokinetics of mirtazapine and its main metabolites after single intravenous and oral administrations in rats at three different doses. DARU Journal of Pharmaceutical Sciences, 24(1), 19.

-

Pharmascience Inc. Mirtazapine Tablets 15 mg and 30 mg USP Anti-depressant. Available at: [Link]

- Timmer, C. J., et al. (1996). Mirtazapine pharmacokinetics with two dosage regimens and two pharmaceutical formulations. European journal of drug metabolism and pharmacokinetics, 21(1), 69–76.

-

PubChem. Mirtazapine. National Center for Biotechnology Information. Available at: [Link]

- Jilani, J., et al. (2024). Innovative Approaches in Mirtazapine Delivery: Pharmacokinetic Simulations, Immediate Release to Controlled-Release Tablets, Formulation Optimization via D-optimal Mixture Design.

- Delbressine, L. P., et al. (1997). Pharmacokinetics and biotransformation of mirtazapine in human volunteers.

- El-Nabarawi, M. A., et al. (2024). Nose to brain delivery of mirtazapine via lipid nanocapsules: Preparation, statistical optimization, radiolabeling, in vivo biodistribution and pharmacokinetic study. Journal of drug delivery science and technology, 92, 105389.

-

Pharmaffiliates. Mirtazapine-d3 N-Oxide. Available at: [Link]

- Reddy, P. S., et al. (2006). Synthesis of potential related substances of mirtazapine. ARKIVOC, 2006(15), 127-132.

- Erenmemisoglu, A., et al. (2013). Formulation studies for mirtazapine orally disintegrating tablets. Pharmaceutical development and technology, 18(3), 634–641.

-

Reddy, P. S., et al. (2006). Synthesis of potential related substances of mirtazapine. ResearchGate. Available at: [Link]

-

USP-NF. (2022). Mirtazapine Tablets. Available at: [Link]

-

PubChem. Mirtazapine-d3. National Center for Biotechnology Information. Available at: [Link]

-

Jilani, J., et al. (2024). Innovative Approaches in Mirtazapine delivery: Pharmacokinetic Simulations, Immediate release to Controlled release tablets, Formulation Optimization via D-optimal Mixture Design. ResearchGate. Available at: [Link]

-

Cerilliant. New Products. Available at: [Link]

-

Cerilliant. Mirtazapine-d3. Available at: [Link]

Sources

- 1. Mirtazapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mirtazapine | C17H19N3 | CID 4205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Mirtazapine-d3 N-Oxide: Properties, Synthesis, and Analytical Considerations

This technical guide provides a comprehensive overview of Mirtazapine-d3 N-Oxide, a critical analytical tool for researchers, scientists, and drug development professionals. We will delve into its fundamental molecular properties, the rationale behind its isotopic labeling, its formation through metabolic and synthetic pathways, and its principal application in high-precision quantitative analysis.

Section 1: Core Molecular Profile

Mirtazapine-d3 N-Oxide is the deuterated, N-oxidized metabolite of the tetracyclic antidepressant Mirtazapine.[1][2] Understanding its precise molecular characteristics is foundational to its use. The key distinction lies in the incorporation of three deuterium (d3) atoms, which increases its mass, and the addition of an oxygen atom at one of the nitrogen positions.[1][3]

The molecular weight of Mirtazapine-d3 N-Oxide is 284.37 g/mol .[1][3]

For comparative purposes, the table below summarizes the core properties of Mirtazapine and its relevant analogues.

| Property | Mirtazapine | Mirtazapine N-Oxide | Mirtazapine-d3 N-Oxide |

| Molecular Formula | C₁₇H₁₉N₃[4][5] | C₁₇H₁₉N₃O[6][7] | C₁₇H₁₆D₃N₃O [3] |

| Average Molecular Weight | 265.35 g/mol [4] | 281.35 g/mol [6][7][8] | 284.37 g/mol [1][3] |

| CAS Number | 85650-52-8[4] | 155172-12-6[6][7] | 1219155-54-0 [1][3] |

| IUPAC Name | 5-methyl-2,5,19-triazatetracyclo[13.4.0.0²,⁷.0⁸,¹³]nonadeca-1(15),8,10,12,16,18-hexaene[4] | 1,2,3,4,10,14b-Hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][7]benzazepine 2-Oxide[2][7] | 5-oxido-5-(trideuteriomethyl)-2,19-diaza-5-azoniatetracyclo[13.4.0.0²,⁷.0⁸,¹³]nonadeca-1(15),8,10,12,16,18-hexaene[1] |

Section 2: The Role of Isotopic Labeling in Bioanalysis

The incorporation of stable isotopes, such as deuterium, into a drug molecule or its metabolite is a cornerstone of modern quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). Mirtazapine-d3 N-Oxide serves as an ideal Stable Isotope-Labeled Internal Standard (SIL-IS) for the accurate quantification of its non-labeled counterpart, Mirtazapine N-Oxide, in complex biological matrices like plasma or urine.

Causality Behind Using a SIL-IS: An internal standard is added at a known concentration to every sample, standard, and quality control sample at the beginning of the sample preparation process. Its purpose is to correct for variability during the analytical workflow. A SIL-IS is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte of interest. This ensures that it behaves identically during extraction, chromatography, and ionization, thus providing the most accurate correction for any sample loss or matrix effects. The mass difference ensures it can be distinguished from the analyte by the mass spectrometer.

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Section 3: Formation and Synthesis

Mirtazapine-d3 N-Oxide can be understood from two perspectives: its formation as a metabolite of deuterated Mirtazapine and its deliberate chemical synthesis for use as an analytical standard.

Metabolic Pathway

In vivo, Mirtazapine is extensively metabolized in the liver. The formation of Mirtazapine N-Oxide is primarily mediated by the Cytochrome P450 (CYP) enzyme system. Specifically, isoforms CYP1A2 and CYP3A4 have been identified as responsible for the N-oxidation of the piperazine ring nitrogen.[9] The administration of Mirtazapine-d3 would therefore result in the in-vivo formation of Mirtazapine-d3 N-Oxide through the same enzymatic pathway.

Caption: Metabolic pathway of Mirtazapine to its N-Oxide metabolite.

Chemical Synthesis Protocol

The synthesis of Mirtazapine N-Oxide is achieved through the direct oxidation of Mirtazapine.[10][11] The synthesis of the deuterated analogue would follow an identical final step, using Mirtazapine-d3 as the starting material.

Objective: To synthesize Mirtazapine N-Oxide via oxidation. This protocol is adapted from established literature.[10][11]

Materials:

-

Mirtazapine (or Mirtazapine-d3)

-

Peracetic acid solution (e.g., 30% w/w)

-

Dichloromethane (DCM)

-

Diisopropyl ether

-

Water (for washing)

Step-by-Step Methodology:

-

Dissolution: Dissolve Mirtazapine (10.0 g, 37.74 mmol) in dichloromethane (60 mL) in a suitable reaction flask.

-

Cooling: Cool the reaction mixture to 5-10 °C using an ice bath.

-

Oxidation: Add peracetic acid solution (10.0 g, ~39.45 mmol) dropwise to the cooled Mirtazapine solution over a period of approximately 20 minutes, maintaining the temperature at 5-10 °C.

-

Reaction Incubation: Stir the reaction mass at 5-10 °C for an additional 30 minutes.

-

Room Temperature Reaction: Remove the ice bath and continue stirring at ambient temperature (25-30 °C) for 4 hours to ensure the reaction goes to completion.

-

Work-up: Wash the reaction mixture with water (10 mL) to quench any remaining peracetic acid. Separate the organic layer.

-

Solvent Removal: Evaporate the dichloromethane under reduced pressure to obtain a crude residue.

-

Precipitation & Isolation: Add diisopropyl ether (50 mL) to the residue. This will cause the N-oxide product to precipitate.

-

Filtration and Washing: Filter the solid product and wash it with a small amount of additional diisopropyl ether (10 mL).

-

Drying: Dry the resulting white solid to yield Mirtazapine N-Oxide (expect ~90% yield).[10]

Self-Validation: The purity of the synthesized standard must be rigorously confirmed. This is typically achieved using High-Performance Liquid Chromatography (HPLC) with UV detection and confirmed by mass spectrometry to verify the correct mass [M+H]⁺ of 282.2 for the non-deuterated N-oxide.[10]

Section 4: Analytical Methodologies

The primary application of Mirtazapine-d3 N-Oxide is as an internal standard for the quantification of Mirtazapine N-Oxide in biological samples.

Protocol: Quantification of Mirtazapine N-Oxide in Human Plasma by LC-MS/MS

Objective: To determine the concentration of Mirtazapine N-Oxide in human plasma samples from a pharmacokinetic study.

Step-by-Step Methodology:

-

Sample Thawing: Thaw plasma samples, calibration standards, and quality control samples at room temperature.

-

Internal Standard Spiking: To a 100 µL aliquot of each plasma sample, add 25 µL of the Mirtazapine-d3 N-Oxide internal standard working solution (e.g., at a concentration of 50 ng/mL in methanol).

-

Protein Precipitation: Add 300 µL of acetonitrile to each sample. Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vials.

-

Injection: Inject a small volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

Example LC-MS/MS Parameters: The following table provides typical, illustrative parameters for an LC-MS/MS method. These must be optimized for the specific instrumentation used.

| Parameter | Setting | Rationale |

| LC Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for this class of compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation and good ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analytes from the C18 column. |

| Gradient | 10% to 90% B over 3 minutes | A standard gradient to elute the analyte and IS while cleaning the column. |

| Flow Rate | 0.4 mL/min | Typical flow rate for analytical UPLC/HPLC systems. |

| Ionization Mode | Positive Electrospray (ESI+) | The nitrogen atoms in the molecule are readily protonated. |

| MRM Transition (Analyte) | m/z 282.2 → m/z 195.1 (Hypothetical) | Parent ion [M+H]⁺ and a stable, high-intensity fragment ion. |

| MRM Transition (IS) | m/z 285.2 → m/z 198.1 (Hypothetical) | Parent ion [M+d3+H]⁺ and the corresponding stable fragment ion. |

Conclusion

Mirtazapine-d3 N-Oxide, with a precise molecular weight of 284.37 g/mol , is more than just a metabolite; it is an indispensable tool for pharmaceutical science. Its role as a stable isotope-labeled internal standard ensures the highest level of accuracy and robustness in bioanalytical methods, which are fundamental to drug metabolism, pharmacokinetic, and bioequivalence studies. A thorough understanding of its synthesis, metabolic origins, and analytical application, as detailed in this guide, empowers researchers to generate high-quality, reliable data in the development and lifecycle management of Mirtazapine.

References

-

A Review of Therapeutic Uses of Mirtazapine in Psychiatric and Medical Conditions - PMC . National Center for Biotechnology Information. [Link]

-

Synthesis of antidepressant-mirtazapine - ResearchGate . ResearchGate. [Link]

-

Mirtazapine-d3 | C17H19N3 | CID 45039945 - PubChem . National Center for Biotechnology Information. [Link]

-

Mirtazapine - StatPearls - NCBI Bookshelf . National Center for Biotechnology Information. [Link]

- Effect of repeated treatment with mirtazapine on the central dopaminergic D2/D3 receptors. Not available.

-

CAS No : 1219155-54-0| Chemical Name : Mirtazapine-d3 N-Oxide | Pharmaffiliates . Pharmaffiliates. [Link]

-

Mirtazapine | C17H19N3 | CID 4205 - PubChem . National Center for Biotechnology Information. [Link]

-

(PDF) Synthesis of potential related substances of mirtazapine - ResearchGate . ResearchGate. [Link]

-

Mirtazapine Tablets Type of Posting Notice of Intent to Revise - USP-NF . U.S. Pharmacopeia. [Link]

-

Synthesis of potential related substances of mirtazapine - Semantic Scholar . Semantic Scholar. [Link]

-

Nose to brain delivery of mirtazapine via lipid nanocapsules: Preparation, statistical optimization, radiolabeling, in vivo biodistribution and pharmacokinetic study - PMC . National Center for Biotechnology Information. [Link]

-

Mirtazapine - Wikipedia . Wikipedia. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 155172-12-6: Mirtazapine N-Oxide | CymitQuimica [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Mirtazapine | C17H19N3 | CID 4205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mirtazapine - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. vivanls.com [vivanls.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Metabolic Pathway of Mirtazapine N-Oxide

Abstract

Mirtazapine, a tetracyclic antidepressant, undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, Mirtazapine N-oxide is a notable product of Phase I metabolism. This technical guide provides a comprehensive analysis of the Mirtazapine N-oxide metabolic pathway. We will delve into the enzymatic drivers of this biotransformation, present detailed experimental methodologies for its characterization, and discuss the pharmacological relevance of the N-oxide metabolite. This document is structured to provide not only a descriptive overview but also a causal understanding of the experimental logic and a robust framework for future research and development.

Introduction: Mirtazapine's Place in Therapeutics

Mirtazapine (marketed as Remeron®) is a piperazino-azepine antidepressant widely used in the treatment of major depressive disorder.[1] Its unique pharmacological profile, characterized by antagonist activity at central presynaptic α2-adrenergic receptors and potent blockade of serotonin 5-HT2 and 5-HT3 receptors, distinguishes it from typical selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs).[2][3] The clinical efficacy of mirtazapine is attributed to its ability to enhance both noradrenergic and serotonergic neurotransmission.[2] Like most xenobiotics, mirtazapine is extensively metabolized in the liver, a process critical to its clearance and overall pharmacokinetic profile. The primary metabolic routes include hydroxylation, N-demethylation, and N-oxidation.[1][4] This guide will focus specifically on the N-oxidation pathway, a key transformation in the biotransformation cascade of mirtazapine.

The Mirtazapine N-Oxidation Pathway: A Cytochrome P450-Mediated Reaction

The conversion of mirtazapine to its N-oxide metabolite is a Phase I metabolic reaction catalyzed primarily by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver.[5] This oxidation occurs on one of the nitrogen atoms within the piperazine ring structure of the parent molecule.[6]

Key Enzymatic Contributors

In vitro studies utilizing human liver microsomes (HLMs) and recombinant cDNA-expressed CYP enzymes have been instrumental in identifying the specific isoforms responsible for Mirtazapine N-oxidation.

-

CYP3A4 and CYP1A2 are the principal enzymes catalyzing the formation of Mirtazapine N-oxide.[5][7]

-

The relative contribution of these two enzymes is notably dependent on the substrate (mirtazapine) concentration.[4][7]

-

At lower, clinically relevant concentrations (e.g., 2 µM), CYP1A2 is the dominant enzyme , accounting for approximately 80% of N-oxide formation.[4][7]

-

As mirtazapine concentrations increase (e.g., to 250 µM), a metabolic shift occurs, and CYP3A4 becomes the major contributor , responsible for up to 85% of the N-oxidation.[4][7]

-

This concentration-dependent shift is a critical insight for drug development professionals, as it highlights the potential for differential metabolic profiles and drug-drug interactions (DDIs) at varying therapeutic doses.

Quantitative Enzyme Kinetics

Understanding the kinetics of the N-oxidation pathway provides a quantitative basis for predicting metabolic clearance. Studies using HLMs have determined the Michaelis-Menten constant (Km) for Mirtazapine N-oxidation.

| Metabolic Pathway | Mean Km (µM) | Relative Contribution (at 2 µM Mirtazapine) |

| 8-Hydroxylation | 136 (±44) | 55% |

| N-Demethylation | 242 (±34) | 35% |

| N-Oxidation | 570 (±281) | 10% |

| Data synthesized from studies in human liver microsomes.[4][7] |

The high Km value for N-oxidation (570 µM) compared to hydroxylation and demethylation indicates a lower binding affinity of the responsible enzymes for this specific pathway.[4] Consequently, N-oxidation is considered a minor pathway for mirtazapine biotransformation, contributing about 10% to its overall clearance in vitro and in vivo.[7]

Metabolic Pathway Visualization

The following diagram illustrates the primary Phase I metabolic pathways of Mirtazapine, highlighting the N-oxidation route.

Caption: Primary Phase I metabolic pathways of Mirtazapine.

Experimental Methodologies for Characterization

The elucidation of the Mirtazapine N-oxide pathway relies on robust and validated experimental systems. As a senior application scientist, the rationale behind selecting a specific methodology is as crucial as the protocol itself.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

Causality behind Experimental Choice: HLMs are subcellular fractions containing a high concentration of CYP enzymes, making them an ideal and cost-effective system for studying Phase I metabolism in isolation. This model allows for the determination of intrinsic clearance and the identification of contributing enzymes without the complexities of cellular uptake or competing Phase II reactions.

Detailed Protocol: HLM Incubation Assay

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Pooled HLM protein (e.g., 0.2-0.5 mg/mL).

-

Mirtazapine (at a range of concentrations, e.g., 1 µM to 500 µM, to determine kinetics).

-

-

Self-Validation: Include a negative control incubation without the NADPH-regenerating system to ensure metabolism is enzyme-dependent.

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This system provides the necessary cofactor (NADPH) for CYP enzyme activity.

-

-

Incubation:

-

Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range for metabolite formation.

-

-

Termination of Reaction:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard for analytical quantification. This step precipitates the microsomal proteins.

-

-

Sample Processing:

-

Centrifuge the mixture (e.g., at 10,000 x g for 10 minutes) to pellet the precipitated protein.[8]

-

Transfer the supernatant, which contains the parent drug and its metabolites, to a new tube or a 96-well plate for analysis.

-

-

Analytical Quantification (LC-MS/MS):

-

Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to accurately quantify the formation of Mirtazapine N-oxide.

-

Experimental Workflow Visualization

Caption: Workflow for in vitro Mirtazapine N-oxide metabolism study.

Pharmacological Significance of Mirtazapine N-Oxide

While the formation of Mirtazapine N-oxide is well-characterized, its pharmacological activity is less defined. Generally, N-oxide metabolites of drugs are more polar and thus more readily excreted. Several metabolites of mirtazapine are known to possess some pharmacological activity, but they are typically present at very low plasma concentrations.[1] The oxidation of the nitrogen atom can significantly alter the molecule's ability to bind to target receptors, often leading to reduced or negligible activity compared to the parent compound.[6]

The primary significance of the N-oxidation pathway lies in its contribution to the overall clearance of mirtazapine and its potential for drug-drug interactions. Since CYP3A4 and CYP1A2 are involved, co-administration of drugs that are strong inhibitors or inducers of these enzymes could theoretically alter mirtazapine plasma concentrations, although the involvement of multiple metabolic pathways may buffer the clinical impact.[4][7] For instance, potent CYP3A4 inhibitors like ketoconazole have been shown to reduce Mirtazapine N-oxidation in HLM studies.[4]

Conclusion and Future Directions

The N-oxidation of mirtazapine to Mirtazapine N-oxide is a minor but well-characterized metabolic pathway, mediated by CYP1A2 and CYP3A4 in a concentration-dependent manner. While it accounts for only about 10% of the drug's total biotransformation, understanding this pathway is essential for a complete metabolic profile and for predicting potential drug-drug interactions.

Future research should focus on definitively characterizing the pharmacological and toxicological profile of Mirtazapine N-oxide. While presumed to be inactive, comprehensive receptor binding assays and in vivo studies would provide a conclusive answer. Furthermore, investigating the impact of genetic polymorphisms in CYP1A2 on this pathway could offer insights into inter-individual variability in mirtazapine metabolism and response.

References

-

Störmer, E., von Moltke, L.L., Shader, R.I., & Greenblatt, D.J. (2000). Metabolism of the Antidepressant Mirtazapine in Vitro: Contribution of Cytochromes P-450 1A2, 2D6, and 3A4. Drug Metabolism and Disposition, 28(10), 1168-1175. [Link]

-

Störmer, E., von Moltke, L.L., Shader, R.I., & Greenblatt, D.J. (2000). Metabolism of the antidepressant mirtazapine in vitro: contribution of cytochromes P-450 1A2, 2D6, and 3A4. PubMed. [Link]

-

National Center for Biotechnology Information. Mirtazapine. PubChem. [Link]

-

Dodd, S., Boulton, D.W., Burrows, G.D., De Vane, C.L., & Norman, T.R. (2001). In Vitro Metabolism of Mirtazapine Enantiomers by Human Cytochrome P450 Enzymes. Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 224-230. [Link]

-

Hennings, J.M., et al. (2019). Effect of mirtazapine on metabolism and energy substrate partitioning in healthy men. JCI Insight, 4(1), e123786. [Link]

-

U.S. Food and Drug Administration. (2010). Remeron (mirtazapine) tablets. FDA. [Link]

-

Hennings, J.M., et al. (2019). Effect of mirtazapine on glucose metabolism and resting energy expenditure: Observations in “super-healthy” men under highly standardized conditions. ResearchGate. [Link]

-

Acta Chromatographica. (2023). A green HPLC method for determination of mirtazapine in pharmaceutical products: Development, validation, and greenness assessment. AKJournals, 36(3). [Link]

-

Wikipedia. (n.d.). Mirtazapine. Wikipedia. [Link]

-

Belmonte-Serrano, F., et al. (2015). A Rapid and Sensitive HPLC-Fluorescence Method for Determination of Mirtazapine and Its two Major Metabolites in Human Plasma. PubMed Central. [Link]

-

Lind, A.B., et al. (2009). Steady-state concentrations of mirtazapine, N-desmethylmirtazapine, 8-hydroxymirtazapine and their enantiomers in relation to cytochrome P450 2D6 genotype, age and smoking behaviour. PubMed. [Link]

-

Lind, A.B., et al. (2009). Steady-State Concentrations of Mirtazapine, N-Desmethylmirtazapine, 8-Hydroxymirtazapine and their Enantiomers in Relation to Cytochrome P450 2D6 Genotype, Age and Smoking Behaviour. ResearchGate. [Link]

-

U.S. Food and Drug Administration. (2000). 21-208 Remeron Clinical Pharmacology Biopharmaceutics Review. FDA. [Link]

Sources

- 1. Mirtazapine | C17H19N3 | CID 4205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Mirtazapine - Wikipedia [en.wikipedia.org]

- 4. Metabolism of the antidepressant mirtazapine in vitro: contribution of cytochromes P-450 1A2, 2D6, and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. CAS 155172-12-6: Mirtazapine N-Oxide | CymitQuimica [cymitquimica.com]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. A Rapid and Sensitive HPLC-Fluorescence Method for Determination of Mirtazapine and Its two Major Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Role of CYP enzymes in Mirtazapine N-Oxide formation

An In-Depth Technical Guide to the Role of CYP Enzymes in Mirtazapine N-Oxide Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirtazapine, a tetracyclic antidepressant, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. While 8-hydroxylation and N-demethylation represent the major metabolic pathways, the formation of mirtazapine N-oxide (MNO) constitutes a notable, albeit minor, route of biotransformation. A comprehensive understanding of the specific CYP isozymes governing this N-oxidation pathway is critical for predicting drug-drug interactions, understanding inter-individual variability in metabolism, and ensuring the safe and effective clinical use of mirtazapine. This technical guide provides a detailed examination of the enzymatic basis of MNO formation, synthesizing findings from in vitro studies utilizing human liver microsomes and recombinant CYP enzymes. We will elucidate the concentration-dependent roles of the key enzymes involved, present detailed experimental protocols for their identification, and discuss the broader implications for drug development and clinical pharmacology.

Introduction: The Metabolic Landscape of Mirtazapine

Mirtazapine (1,2,3,4,10,14b-hexahydro-2-methylpyrazino [2,1-a] pyrido [2,3-c] benzazepine) is a widely prescribed antidepressant agent with a unique tetracyclic structure.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is dominated by extensive first-pass metabolism in the liver.[2] The biotransformation of mirtazapine yields three primary oxidative metabolites: 8-hydroxymirtazapine (OHM), N-desmethylmirtazapine (DMM), and mirtazapine-N-oxide (MNO).[3][4]

-

8-Hydroxylation: This is the major metabolic pathway, primarily catalyzed by CYP2D6 and, to a lesser extent, CYP1A2.[1][3]

-

N-Demethylation: This pathway, leading to the only pharmacologically active metabolite (DMM), is predominantly mediated by CYP3A4.[1][3]

-

N-Oxidation: The formation of MNO is a minor pathway, contributing approximately 10% to the total in vivo clearance of mirtazapine.[3]

While the N-oxidation pathway is quantitatively minor, its characterization is essential. The enzymes involved can be points of significant drug-drug interactions and are subject to genetic polymorphisms, which can alter the metabolic profile of mirtazapine and potentially impact patient response and safety.[5] This guide focuses specifically on delineating the roles of the CYP enzymes responsible for the conversion of mirtazapine to its N-oxide metabolite.

Elucidating the Key CYP Enzymes in Mirtazapine N-Oxide Formation

In vitro investigations have definitively identified CYP1A2 and CYP3A4 as the two principal enzymes responsible for catalyzing the N-oxidation of mirtazapine.[3][5] A critical finding from these studies is that the relative contribution of each isozyme is highly dependent on the substrate (mirtazapine) concentration.

At lower, more physiologically relevant concentrations of mirtazapine (anticipated to be around 2 µM in the liver), CYP1A2 is the dominant enzyme , accounting for approximately 80% of MNO formation.[3] Conversely, as the concentration of mirtazapine increases (e.g., to 250 µM in in vitro systems), a metabolic shift occurs, and CYP3A4 becomes the major contributor , responsible for up to 85% of the N-oxidation reaction.[3][5] This concentration-dependent kinetic profile is a crucial insight for drug development professionals, as it highlights how dosing can influence metabolic pathways and potential interactions.

The overall N-oxidation reaction in pooled human liver microsomes (HLM) exhibits a high Michaelis constant (Km), indicating lower binding affinity compared to the other major metabolic pathways for mirtazapine.[3][5]

Data Presentation: Enzyme Kinetics of Mirtazapine N-Oxidation

The following table summarizes the key kinetic parameters and relative contributions of the involved CYP isozymes in the formation of Mirtazapine N-Oxide.

| Parameter | Human Liver Microsomes (HLM) | Recombinant CYP1A2 | Recombinant CYP3A4 |

| Mean Km (µM) | 570 (± 281)[3][5] | Data not specified | Data not specified |

| Relative Contribution (at ~2 µM Mirtazapine) | N/A | ~80%[3] | ~20%[3][5] |

| Relative Contribution (at 250 µM Mirtazapine) | N/A | ~15%[3] | ~85%[3][5] |

Visualization: Mirtazapine Metabolic Pathway to N-Oxide

The diagram below illustrates the N-oxidation pathway of mirtazapine, highlighting the differential roles of CYP1A2 and CYP3A4 based on substrate concentration.

Caption: Mirtazapine N-Oxidation Pathway.

Experimental Protocols for CYP Enzyme Identification

The identification of CYP1A2 and CYP3A4 as the key enzymes in MNO formation relies on a multi-pronged, self-validating experimental approach. This section provides the rationale and step-by-step methodologies for these core experiments.

Experimental Workflow Overview

The logical flow of experimentation begins with a complex, physiologically relevant system (HLM) and progresses to more defined systems (recombinant enzymes and chemical inhibition) to confirm and specify the roles of individual enzymes.

Caption: Workflow for identifying CYP enzymes.

Protocol 1: In Vitro Metabolism with Human Liver Microsomes (HLM)

Rationale: HLMs are subcellular fractions of hepatocytes that contain a rich complement of Phase I metabolic enzymes, including the full range of CYPs. This system provides a physiologically relevant environment to determine the overall kinetics of MNO formation and to serve as a baseline for subsequent inhibition studies.

Methodology:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer (e.g., 100 mM, pH 7.4), pooled HLM (e.g., 0.2-0.5 mg/mL protein), and a range of mirtazapine concentrations (e.g., 1 µM to 500 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). The final incubation volume is typically 200-500 µL.

-

Incubation: Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range for metabolite formation.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol (typically 2 volumes), containing an internal standard.

-

Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial for analysis of MNO concentration via a validated LC-MS/MS method.

-

Data Analysis: Determine the rate of MNO formation at each substrate concentration and calculate kinetic parameters (Km and Vmax) using non-linear regression analysis (e.g., Michaelis-Menten equation).

Protocol 2: Recombinant Human CYP Enzyme Assays

Rationale: To pinpoint which specific CYP isozymes are responsible for MNO formation, individual, cDNA-expressed human CYP enzymes are used. This approach eliminates the complexity of the HLM matrix and allows for the direct assessment of each enzyme's catalytic activity towards mirtazapine.

Methodology:

-

Preparation of Incubation Mixture: Similar to the HLM protocol, but replace the HLM with a specific recombinant human CYP isozyme (e.g., rCYP1A2, rCYP2D6, rCYP3A4) and cytochrome P450 reductase, often co-expressed in a microsomal system (e.g., from baculovirus-infected insect cells).

-

Substrate Concentrations: Use a range of mirtazapine concentrations as in the HLM experiment.

-

Reaction Initiation, Incubation, and Termination: Follow steps 2 through 5 of the HLM protocol.

-

Analysis: Quantify MNO formation using LC-MS/MS.

-

Data Analysis: Compare the rates of MNO formation across the different recombinant enzymes. The enzymes that produce MNO are identified as catalysts. This data is used to model the relative contribution of each isozyme at different substrate concentrations.[3]

Protocol 3: Chemical Inhibition Studies

Rationale: This method serves to validate the findings from the recombinant enzyme assays within the more complex HLM system. By using chemical inhibitors that are selective for specific CYP isozymes, one can infer the contribution of that enzyme to the overall metabolism by observing the degree to which MNO formation is reduced.

Methodology:

-

Preparation of Incubation Mixture: Prepare the HLM incubation mixture as described in Protocol 1.

-

Addition of Inhibitor: Add a selective CYP inhibitor to the mixture. For MNO formation, ketoconazole (a potent and selective inhibitor of CYP3A4) is a key reagent.[3] A control incubation without the inhibitor must be run in parallel.

-

Pre-incubation with Inhibitor: Pre-incubate the HLM mixture with the inhibitor at 37°C for a specified time (e.g., 10-15 minutes) to ensure adequate binding of the inhibitor to the enzyme.

-

Substrate Addition and Reaction: Add mirtazapine (typically at a high concentration, e.g., 250 µM, where CYP3A4 activity is significant) and the NADPH-generating system to initiate the reaction.

-

Incubation, Termination, and Analysis: Follow steps 4 through 7 of the HLM protocol.

-

Data Analysis: Compare the rate of MNO formation in the presence of the inhibitor to the rate in the control incubation. A significant decrease in MNO formation in the presence of ketoconazole confirms the involvement of CYP3A4. For instance, studies show that 1 µM ketoconazole reduces MNO formation rates by approximately 50% at high mirtazapine concentrations.[3][5]

Clinical Significance and Future Directions

The characterization of CYP1A2 and CYP3A4 as the key mediators of mirtazapine N-oxidation has direct clinical implications:

-

Drug-Drug Interactions: Co-administration of mirtazapine with strong inhibitors or inducers of CYP1A2 (e.g., fluvoxamine, smoking) or CYP3A4 (e.g., ketoconazole, carbamazepine) can alter its metabolic profile.[6] While N-oxidation is a minor pathway, inhibition of multiple pathways simultaneously could lead to significant increases in mirtazapine exposure and potential toxicity.

-

Pharmacogenomics: Genetic polymorphisms in CYP1A2 and CYP3A4 genes can lead to variations in enzyme activity, contributing to inter-individual differences in mirtazapine metabolism and response.[5]

-

Special Populations: Factors such as smoking status (which induces CYP1A2) can influence mirtazapine clearance, a finding supported by clinical studies showing lower serum concentrations in smokers.[7]

Conclusion

The formation of mirtazapine N-oxide is a well-defined metabolic pathway catalyzed by CYP1A2 and CYP3A4 in a concentration-dependent manner. At therapeutic concentrations, CYP1A2 plays the primary role, while CYP3A4 becomes dominant at higher concentrations. The systematic application of in vitro experimental models, including human liver microsomes, recombinant enzymes, and chemical inhibition, has provided a clear and validated understanding of this process. This knowledge is fundamental for drug development professionals and clinicians in optimizing mirtazapine therapy and minimizing the risk of adverse drug interactions.

References

-

Störmer, E., von Moltke, L. L., Shader, R. I., & Greenblatt, D. J. (2000). Metabolism of the Antidepressant Mirtazapine in Vitro: Contribution of Cytochromes P-450 1A2, 2D6, and 3A4. Drug Metabolism and Disposition, 28(10), 1168-1175. [Link]

-

PubMed. (2000). Metabolism of the antidepressant mirtazapine in vitro: contribution of cytochromes P-450 1A2, 2D6, and 3A4. Drug Metabolism and Disposition. [Link]

-

Lind, A. B., Reis, M., Bengtsson, F., Jonzier-Perey, M., Powell Golay, K., Ahlner, J., Baumann, P., & Dahl, M. L. (2009). Steady-state concentrations of mirtazapine, N-desmethylmirtazapine, 8-hydroxymirtazapine and their enantiomers in relation to cytochrome P450 2D6 genotype, age and smoking behaviour. Clinical Pharmacokinetics, 48(1), 63-70. [Link]

-

U.S. Food and Drug Administration. (n.d.). REMERON® (mirtazapine) Tablets Label. accessdata.fda.gov. [Link]

-

Wikipedia. (n.d.). Mirtazapine. [Link]

-

PubMed. (2001). In vitro metabolism of mirtazapine enantiomers by human cytochrome P450 enzymes. Chirality. [Link]

-

Wikipedia. (n.d.). Mirtazapine - Interactions. [Link]

-

ResearchGate. (2009). Steady-State Concentrations of Mirtazapine, N-Desmethylmirtazapine, 8-Hydroxymirtazapine and their Enantiomers in Relation to Cytochrome P450 2D6 Genotype, Age and Smoking Behaviour. [Link]

-

Zhang, Y., Zhang, W. F., Xu, D. Q., Qin, S. Y., Yang, S. Y., & Qiao, J. (2024). Analysis of In Vitro Mirtazapine Metabolites in Human Liver Microsomes by LC-HRMS. Fa Yi Xue Za Zhi, 40(6), 569-574. [Link]

-

ResearchGate. (n.d.). Therapeutic Drug Monitoring of Mirtazapine, Desmethylmirtazapine, 8-Hydroxymirtazapine, and Mirtazapine-N-oxide by Enantioselective HPLC With Fluorescence Detection. [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Analysis of In Vitro Mirtazapine Metabolites in Human Liver Microsomes by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of the antidepressant mirtazapine in vitro: contribution of cytochromes P-450 1A2, 2D6, and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mirtazapine - Wikipedia [en.wikipedia.org]

- 7. Steady-state concentrations of mirtazapine, N-desmethylmirtazapine, 8-hydroxymirtazapine and their enantiomers in relation to cytochrome P450 2D6 genotype, age and smoking behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolism of Mirtazapine to Mirtazapine N-Oxide

This guide provides a comprehensive technical overview of the in vitro metabolism of the atypical antidepressant mirtazapine, with a specific focus on its biotransformation to mirtazapine N-oxide. Designed for researchers, scientists, and professionals in drug development, this document delves into the enzymatic pathways, experimental methodologies, and analytical techniques pertinent to characterizing this specific metabolic route. Our approach is rooted in established scientific principles and regulatory expectations to ensure the generation of robust and reliable data.

Introduction: Mirtazapine and its Metabolic Landscape

Mirtazapine is a tetracyclic antidepressant that is extensively metabolized in humans, primarily in the liver.[1][2] Its major metabolic pathways include demethylation, hydroxylation, and N-oxidation, leading to the formation of key metabolites such as N-desmethylmirtazapine, 8-hydroxymirtazapine, and mirtazapine N-oxide.[3][4] While N-oxidation is considered a minor pathway, contributing approximately 10% to the overall clearance of mirtazapine, a thorough understanding of all metabolic routes is crucial for a complete pharmacokinetic profile and for assessing potential drug-drug interactions (DDIs).[3][5] This guide will focus specifically on the enzymatic conversion of mirtazapine to its N-oxide metabolite, a reaction with important mechanistic and experimental considerations.

The Enzymology of Mirtazapine N-Oxidation

The formation of mirtazapine N-oxide from its parent compound is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[3][6] Specifically, in vitro studies utilizing human liver microsomes (HLM) and recombinant human CYP enzymes have identified CYP1A2 and CYP3A4 as the key contributors to this metabolic pathway.[3][7]

Interestingly, the relative contribution of these two enzymes is dependent on the substrate concentration.[3][5] At lower, more physiologically relevant concentrations of mirtazapine, CYP1A2 is the predominant enzyme responsible for N-oxide formation.[3] As the concentration of mirtazapine increases, the contribution of CYP3A4 becomes more significant.[3][5] This kinetic behavior underscores the importance of conducting experiments across a range of substrate concentrations to accurately model in vivo metabolism.

Visualizing the Metabolic Pathway

The metabolic conversion of mirtazapine to its N-oxide is a critical step in its biotransformation. The following diagram illustrates this primary oxidative pathway.

Caption: Metabolic pathway of Mirtazapine to Mirtazapine N-Oxide.

Experimental Systems for Studying In Vitro Metabolism

The choice of an appropriate in vitro system is paramount for obtaining meaningful data on drug metabolism. For studying the N-oxidation of mirtazapine, the most commonly employed and scientifically robust systems are human liver microsomes and recombinant CYP enzymes.[2][3]

-

Human Liver Microsomes (HLM): HLM are subcellular fractions of hepatocytes that contain a rich complement of drug-metabolizing enzymes, including CYPs and FMOs.[10] They represent a physiologically relevant model for studying phase I metabolism. Pooled HLM from multiple donors are often used to average out individual variability.[3]

-

Recombinant CYP Enzymes: These are individual human CYP enzymes expressed in a cellular system (e.g., insect cells or bacteria).[2] They are invaluable for "reaction phenotyping," which is the process of identifying the specific enzyme(s) responsible for a particular metabolic reaction.[1] By incubating the drug with a panel of individual recombinant CYPs, the contribution of each enzyme can be directly assessed.

Methodologies for Characterizing Mirtazapine N-Oxidation

A well-designed experimental protocol is essential for generating high-quality, reproducible data. The following sections outline the key steps and considerations for an in vitro study on mirtazapine N-oxidation.

Experimental Workflow

The general workflow for an in vitro metabolism study involves incubation of the drug with the chosen enzyme system, followed by sample analysis to quantify the formation of the metabolite.

Caption: General workflow for an in vitro metabolism experiment.

Detailed Experimental Protocol: Mirtazapine N-Oxidation in Human Liver Microsomes

This protocol provides a step-by-step guide for assessing the formation of mirtazapine N-oxide in HLM.

-

Reagent Preparation:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare stock solutions of mirtazapine in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid inhibiting enzyme activity.

-

Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a stock solution of NADPH.

-

-

Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, HLM (a typical final protein concentration is 0.2-1.0 mg/mL), and the desired concentration of mirtazapine.

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiate the reaction by adding the NADPH-regenerating system or NADPH. The final incubation volume is typically 200-500 µL.

-

Incubate at 37°C with gentle agitation for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes). Linearity of metabolite formation with time should be established in preliminary experiments.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction at each time point by adding an equal or greater volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the incubation).

-

Vortex the samples to precipitate the microsomal proteins.

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean tube or an HPLC vial for analysis.[11]

-

Reaction Phenotyping with Recombinant CYP Enzymes

To identify the specific CYP enzymes involved, incubate mirtazapine with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). The protocol is similar to that for HLM, with the recombinant enzyme replacing the microsomes. The concentration of each recombinant enzyme should be carefully chosen to reflect its relative abundance in the human liver.

Differentiating Between CYP and FMO Activity

To confirm that FMOs are not significantly involved in mirtazapine N-oxidation, a thermal inactivation experiment can be performed.[3][9]

-

Pre-incubate a sample of HLM at 50°C for a set period (e.g., 1-2 minutes) in the absence of NADPH. This treatment selectively inactivates FMOs while generally preserving CYP activity.[8]

-

Cool the heat-treated HLM on ice.

-

Proceed with the incubation protocol as described above, using both heat-treated and untreated HLM.

Analytical Quantification of Mirtazapine N-Oxide

Accurate and sensitive analytical methods are essential for the quantification of mirtazapine and its metabolites. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high selectivity and sensitivity.[12][13][14]

Sample Preparation for LC-MS/MS Analysis

The protein precipitation step described in the experimental protocol is often sufficient for preparing samples for LC-MS/MS analysis. Further cleanup using solid-phase extraction (SPE) may be necessary if matrix effects are significant.

LC-MS/MS Method Parameters

A typical LC-MS/MS method for the analysis of mirtazapine and its N-oxide would involve:

-

Chromatographic Separation: A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[12][14] A gradient elution is often employed to achieve optimal separation of the parent drug and its metabolites.

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for mirtazapine, mirtazapine N-oxide, and the internal standard are monitored.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Mirtazapine | 266.2 | Specific to instrument and method |

| Mirtazapine N-Oxide | 282.2 | Specific to instrument and method |

| Internal Standard | Dependent on the chosen standard | Dependent on the chosen standard |

Note: The specific m/z values for product ions will need to be optimized for the instrument being used.

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to determine the rate of formation of mirtazapine N-oxide. By plotting the concentration of the metabolite against time, the initial velocity of the reaction can be calculated.

To determine the kinetic parameters, Michaelis-Menten kinetics are typically applied. By measuring the initial reaction velocities at various substrate (mirtazapine) concentrations, the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined by non-linear regression analysis of the velocity versus substrate concentration data.

The following table summarizes the reported kinetic parameters for mirtazapine N-oxidation in human liver microsomes.[5]

| Parameter | Value (± S.D.) |

| Km | 570 (± 281) µM |

| Vmax | Not explicitly stated in the provided abstract |

These kinetic parameters are crucial for predicting the in vivo clearance of mirtazapine via the N-oxidation pathway and for assessing its potential for DDIs.[3][5]

Regulatory Context and Scientific Integrity

The design and execution of in vitro drug metabolism studies are guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][15] Adherence to their guidelines ensures the generation of data that is acceptable for regulatory submissions. Key principles include:

-

Thorough Characterization: Identifying the major metabolic pathways and the enzymes responsible for them.[1][5]

-

Use of Appropriate Systems: Employing well-characterized in vitro systems that are relevant to human metabolism.[16]

-

Robust Methodologies: Utilizing validated analytical methods and sound experimental design.

-

Data-Driven Decisions: Using in vitro data to inform the need for and design of clinical DDI studies.[3]

Conclusion

The in vitro N-oxidation of mirtazapine to its N-oxide metabolite is a well-characterized process primarily mediated by CYP1A2 and CYP3A4. A thorough understanding of this metabolic pathway is a key component of the overall pharmacokinetic characterization of mirtazapine. By employing robust experimental systems such as human liver microsomes and recombinant CYP enzymes, coupled with sensitive analytical techniques like LC-MS/MS, researchers can generate high-quality data to elucidate the kinetics of this reaction and its contribution to the overall disposition of mirtazapine. This in-depth technical guide provides the foundational knowledge and practical methodologies for scientists and drug development professionals to confidently investigate this important aspect of mirtazapine metabolism.

References

-

Störmer, E., von Moltke, L. L., Shader, R. I., & Greenblatt, D. J. (2000). Metabolism of the antidepressant mirtazapine in vitro: contribution of cytochromes P-450 1A2, 2D6, and 3A4. Drug metabolism and disposition, 28(10), 1168–1175. [Link]

-

PubMed. (n.d.). Metabolism of the antidepressant mirtazapine in vitro: contribution of cytochromes P-450 1A2, 2D6, and 3A4. Retrieved from [Link]

-

Wikipedia. (n.d.). Mirtazapine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mirtazapine. In StatPearls. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolism of the Antidepressant Mirtazapine in Vitro: Contribution of Cytochromes P-450 1A2, 2D6, and 3A4. Retrieved from [Link]

-

Wiley Online Library. (n.d.). In Vitro Metabolism of Mirtazapine Enantiomers by Human Cytochrome P450 Enzymes. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). REMERON® (mirtazapine) Tablets Label. Retrieved from [Link]

-

PubMed. (n.d.). Therapeutic drug monitoring of mirtazapine, desmethylmirtazapine, 8-hydroxymirtazapine, and mirtazapine-N-oxide by enantioselective HPLC with fluorescence detection. Retrieved from [Link]

-

PubMed. (n.d.). Effects of cytochrome P450 2D6 and 3A5 genotypes and possible coadministered medicines on the metabolic clearance of antidepressant mirtazapine in Japanese patients. Retrieved from [Link]

-

PubMed. (n.d.). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Guideline on the investigation of drug interactions. Retrieved from [Link]

-